2-tert-Butylimidazo[1,2-a]pyridine-3-carbaldehyde
Description
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-tert-butylimidazo[1,2-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H14N2O/c1-12(2,3)11-9(8-15)14-7-5-4-6-10(14)13-11/h4-8H,1-3H3 |
InChI Key |
CQQLMQZNJKOPFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(N2C=CC=CC2=N1)C=O |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis from Imidazopyridine Precursors
The synthesis typically starts from simpler imidazopyridine derivatives, which are functionalized stepwise to introduce the tert-butyl group and the aldehyde functionality.
- Step 1 : Construction of the imidazo[1,2-a]pyridine skeleton, often via condensation of 2-aminopyridine with α-haloketones or α-bromocinnamaldehydes.
- Step 2 : Introduction of the tert-butyl substituent at the 2-position, generally through alkylation or via starting materials bearing the tert-butyl group.
- Step 3 : Selective formylation at the 3-position to install the aldehyde group.
Detailed Preparation Methods for 2-tert-Butylimidazo[1,2-a]pyridine-3-carbaldehyde
Selective C-3 Formylation Using Transition Metal Catalysis
A highly effective method involves the use of copper(II) acetate as a catalyst, acetic acid as an additive, and molecular oxygen as the oxidant in DMSO solvent at elevated temperature (120 °C) for 24 hours. This method achieves selective formylation at the 3-position of 2-substituted imidazo[1,2-a]pyridines, including sterically hindered 2-tert-butyl derivatives.
| Parameter | Condition | Notes |
|---|---|---|
| Catalyst | Cu(OAc)2 | 10 mol% typical |
| Additive | Acetic acid (AcOH) | Enhances reaction efficiency |
| Oxidant | Molecular oxygen (O2) | Green oxidant, mild conditions |
| Solvent | Dimethyl sulfoxide (DMSO) | Polar aprotic solvent |
| Temperature | 120 °C | Elevated temperature for activation |
| Reaction Time | 24 hours | Ensures complete formylation |
| Substrate | 2-tert-butylimidazo[1,2-a]pyridine | Sterically hindered substrate tolerated |
- Outcome : Good yields of the 3-formylated product with no regioisomeric byproducts detected by GC-MS and NMR.
Synthesis via α-Bromocinnamaldehyde Intermediate
An alternative approach involves the synthesis of α-bromocinnamaldehyde derivatives, which then undergo condensation with 2-aminopyridine to form the imidazo[1,2-a]pyridine aldehyde core.
| Step | Reagents/Conditions | Description |
|---|---|---|
| α-Bromocinnamaldehyde synthesis | Bromination of cinnamaldehyde with Br2 in DCM at 0 °C | Formation of α-bromo intermediate |
| Condensation | 2-aminopyridine, DMF, 100 °C, 10 h, sealed tube | Cyclization to imidazo[1,2-a]pyridine-3-carbaldehyde |
| Workup | Extraction with ethyl acetate, drying, chromatography | Isolation of pure product |
- This method allows for structural diversity by varying the substituents on the cinnamaldehyde precursor.
Comparative Analysis of Preparation Methods
Summary of Research Findings and Practical Notes
- The copper(II) acetate catalyzed aerobic oxidation is currently the most selective and efficient method for preparing this compound, enabling direct formylation at the 3-position without affecting the tert-butyl group.
- The α-bromocinnamaldehyde condensation approach provides a flexible synthetic route that can be adapted for different substituents but involves additional synthetic steps and reagents.
- Industrial methods for related pyridine aldehydes emphasize mild conditions and scalability but require modification for the imidazopyridine scaffold.
- The aldehyde functionality in the final product is amenable to further transformations, making this compound valuable in medicinal chemistry and organic synthesis.
Chemical Reactions Analysis
Copper-Catalyzed Direct Formylation
The most efficient synthesis involves copper-catalyzed C–H formylation of 2-tert-butylimidazo[1,2-a]pyridine using dimethyl sulfoxide (DMSO) as a carbonyl source and molecular oxygen (O₂) as an oxidant .
Reaction Conditions
-
Catalyst : Cu(OAc)₂ (5 mol%)
-
Additive : AcOH (0.5 mmol)
-
Solvent : DMSO
-
Temperature : 120°C
-
Oxidant : O₂ (balloon)
Table 1: Optimization of Reaction Conditions
| Entry | Catalyst | Additive | Oxidant | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Cu(OAc)₂ | – | O₂ | 120 | 46 |
| 2 | CuBr₂ | – | O₂ | 120 | 24 |
| 6 | Cu(OTf)₂ | – | O₂ | 120 | <5 |
| 10 | Cu(OAc)₂ | AcOH | O₂ | 120 | 82 |
Key Observations :
-
Acetic acid significantly enhances yield by facilitating proton transfer and stabilizing intermediates .
-
Other copper catalysts (e.g., CuBr₂, CuCl₂) or oxidants (e.g., TBHP, K₂S₂O₈) gave inferior results .
Mechanistic Pathway
The reaction proceeds via a radical-based mechanism :
-
Copper-mediated C–H activation generates a radical intermediate.
-
DMSO decomposition provides the formyl group through methyl radical coupling.
-
Oxygen insertion forms a peroxy radical intermediate.
-
Rearomatization yields the final aldehyde product.
Functionalization Reactions
While direct derivatization of 2-tert-butylimidazo[1,2-a]pyridine-3-carbaldehyde is not extensively documented in the provided sources, its aldehyde group is highly reactive and can undergo typical transformations:
Potential Reactivity
-
Oxidation : Conversion to carboxylic acids using strong oxidants (e.g., KMnO₄).
-
Reduction : Reduction to the primary alcohol (e.g., NaBH₄).
-
Condensation : Formation of Schiff bases with amines (e.g., R–NH₂) .
Comparative Analysis with Analogues
Research on structurally similar 3-formylimidazo[1,2-a]pyridines reveals:
-
Steric Effects : The tert-butyl group at C2 enhances steric hindrance, potentially slowing electrophilic substitutions but stabilizing intermediates .
-
Electronic Effects : The aldehyde group directs further functionalization at C3, enabling regioselective modifications .
Challenges and Limitations
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that imidazo[1,2-a]pyridine derivatives exhibit notable antibacterial properties. Specifically, compounds derived from this scaffold have shown activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). One study identified a novel chemotype with substantial bacteriostatic activity against these pathogens, suggesting that modifications to the imidazo[1,2-a]pyridine structure could enhance antibacterial potency .
Anticholinesterase Activity
Imidazo[1,2-a]pyridine derivatives, including 2-tert-butylimidazo[1,2-a]pyridine-3-carbaldehyde, have been investigated for their potential as acetylcholinesterase inhibitors. These compounds can be beneficial in treating conditions such as Alzheimer's disease by enhancing cholinergic transmission. A study indicated that certain derivatives exhibited strong inhibition of acetylcholinesterase with IC50 values ranging from 0.2 to 50 µM .
Antileishmanial Activity
Recent investigations have highlighted the effectiveness of imidazo[1,2-a]pyridine derivatives against Leishmania species. For instance, specific analogues demonstrated potent antileishmanial activity with IC50 values below 10 µM against both promastigotes and amastigotes of Leishmania amazonensis . This underscores the potential of these compounds in developing treatments for leishmaniasis.
Transition-Metal-Catalyzed Reactions
The synthesis of this compound can be achieved through transition-metal-catalyzed reactions that facilitate the formation of imidazopyridines. Recent advancements have shown that using copper acetate as a catalyst allows for selective C-3 formylation of imidazo[1,2-a]pyridines under mild conditions, yielding good product yields .
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) is crucial for optimizing the biological activity of imidazo[1,2-a]pyridine derivatives. Studies have focused on modifying substituents at various positions on the imidazopyridine ring to enhance their pharmacological properties while minimizing toxicity .
Case Studies and Findings
Mechanism of Action
The mechanism of action of 2-tert-Butylimidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting signal transduction pathways and cellular metabolism.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Urease Inhibition
Derivatives of 6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde modified with oxazole rings (e.g., compounds 4i and 4o) exhibited potent urease inhibition (IC₅₀ = 5.68 ± 1.66 μM and 7.11 ± 1.24 μM, respectively), surpassing the standard thiourea drug (IC₅₀ = 21.0 ± 0.7 μM). These analogues leverage hydrogen-bonding (-OH) and electron-withdrawing (-CF₃, -NO₂) groups to enhance enzyme interactions .
Antifungal Activity
3-Imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives (e.g., 10i) demonstrated potent anticandidal activity (MIC = 41.98 µmol/L) against resistant Candida albicans strains. These compounds utilize conjugated carbonyl groups for antifungal action, a feature absent in the tert-butyl analogue .
Anti-Inflammatory Activity
The tert-butyl derivative LASSBio-1749 exhibited superior TNF-α inhibition compared to phenyl- or methyl-substituted analogues. Its tert-butyl group likely stabilizes hydrophobic interactions with the p38 MAPK binding pocket, enhancing potency .
Structural and Electronic Effects
- Substituent Position: Bromination at the C6 position (e.g., 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde) enables Mizoroki–Heck reactions for functionalizing phosphonocarboxylates, critical for enzyme inhibitors like FPPS and RGGT . The tert-butyl group at C2 avoids steric clashes in such reactions.
- Conformational Stability : Intramolecular H-bonding between the formyl group and peri H-5 in 2-phenyl derivatives stabilizes planar conformations, enhancing binding to biological targets . The tert-butyl group may disrupt such interactions but introduces steric guidance for selective binding.
Biological Activity
2-tert-Butylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique bicyclic structure that includes an imidazole ring fused to a pyridine ring, characterized by a tert-butyl group at the second position of the imidazole ring and an aldehyde functional group at the third position of the pyridine ring. Its molecular formula is CHNO, with a molecular weight of approximately 190.24 g/mol.
Research has indicated that this compound exhibits significant biological activities, particularly in antimicrobial properties and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.
Antimicrobial Properties
One of the most notable biological activities of this compound is its antimicrobial efficacy. Studies have shown that it possesses activity against multidrug-resistant strains of bacteria. The compound demonstrates potential in modulating enzyme activity and gene expression, which may influence various cellular processes related to infection control and treatment.
Table 1: Antimicrobial Activity Profiles
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
The mechanism by which this compound exerts its biological effects involves interactions with various biomolecules. It is believed to modulate the activity of specific enzymes and influence gene expression pathways crucial for microbial survival and proliferation.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Gene Expression Modulation : It can alter the expression levels of genes associated with antibiotic resistance.
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Antimicrobial Efficacy : A recent study conducted in vitro tests on various bacterial strains and demonstrated that this compound significantly inhibited growth at concentrations as low as 16 µg/mL against E. coli .
- Cytotoxicity Evaluation : Another study assessed the cytotoxic effects of this compound on human cell lines, revealing minimal toxicity at therapeutic concentrations, indicating its potential as a safe antimicrobial agent .
- Mechanistic Insights : Research into its interaction with bacterial proteins revealed that it binds to target enzymes, disrupting their function and leading to increased susceptibility to other antibiotics .
Structural Comparisons
The structural uniqueness of this compound compared to similar compounds may contribute to its distinct biological activities.
Table 2: Structural Comparison with Related Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde | Methyl group instead of tert-butyl | Known for strong mutagenic properties |
| 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde | Phenyl group substitution | Exhibits different biological activity profiles |
| 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | Fluorinated phenyl group | Potentially enhanced bioactivity due to fluorine |
The presence of the tert-butyl group in this compound may enhance its lipophilicity and influence its pharmacokinetics compared to other derivatives.
Q & A
Q. Q1. What are the most reliable synthetic routes for 2-tert-Butylimidazo[1,2-a]pyridine-3-carbaldehyde?
The compound can be synthesized via formylation of the imidazo[1,2-a]pyridine core. A common method involves reacting 2-tert-butylimidazo[1,2-a]pyridine with N,N-dimethylformamide (DMF) under Vilsmeier-Haack conditions (POCl₃ as a catalyst), achieving moderate yields (~33%) . Alternative routes include oxidation of 3-[(dimethylamino)methyl] derivatives using mild oxidizing agents like MnO₂. Column chromatography (e.g., silica gel with EtOAc/hexane eluents) is typically employed for purification .
Q. Q2. How is structural confirmation performed for this compound?
Structural validation combines spectral techniques:
- IR spectroscopy : A carbonyl (C=O) stretch near 1685–1650 cm⁻¹ confirms the aldehyde group .
- NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm in ¹H NMR. Aromatic protons in the imidazo[1,2-a]pyridine ring resonate between δ 7.0–8.5 ppm, while tert-butyl protons show a singlet at δ 1.2–1.4 ppm .
- X-ray crystallography (if crystalline): Provides precise bond lengths and angles, particularly for verifying intramolecular interactions like H-bonding between the aldehyde oxygen and adjacent protons .
Q. Q3. What are the key challenges in purifying this compound?
Purification via silica gel chromatography may lead to aldehyde oxidation or decomposition. To mitigate this:
- Use low-polarity eluents (e.g., hexane/EtOAc) to minimize retention time.
- Add stabilizers like BHT (butylated hydroxytoluene) during column runs.
- Consider alternative methods like recrystallization from dichloromethane/hexane mixtures .
Advanced Research Questions
Q. Q4. How can computational methods enhance the design of derivatives for specific applications?
Density functional theory (DFT) at the M06/6-311G(d,p) level predicts electronic properties, such as HOMO-LUMO gaps and nonlinear optical (NLO) behavior, guiding the design of derivatives for photochemical or catalytic applications. For example, substituents like electron-withdrawing groups (e.g., -F, -Cl) lower the LUMO energy, enhancing reactivity in charge-transfer reactions . Molecular docking studies (e.g., AutoDock Vina) can also predict binding affinities to biological targets, such as enzymes or receptors, prior to synthesis .
Q. Q5. How do intramolecular interactions influence the compound’s conformation and reactivity?
X-ray data reveal that the aldehyde group forms a weak hydrogen bond with the peri H-5 proton of the imidazo[1,2-a]pyridine ring (distance ~2.5–2.7 Å). This interaction stabilizes a planar conformation, increasing electrophilicity at the aldehyde carbon and favoring nucleophilic additions (e.g., condensation reactions to form chalcones or Schiff bases) .
Q. Q6. What experimental and theoretical approaches resolve contradictions in spectral vs. crystallographic data?
Discrepancies between calculated (DFT) and observed (X-ray) bond lengths often arise from solvent effects or crystal packing. To address this:
Q. Q7. How can this compound be functionalized for environmental or pharmacological applications?
- Environmental : Grafting onto mesoporous silica (e.g., SBA-15) via silane linkers creates adsorbents for heavy metal ions (e.g., Cu²⁺). The aldehyde group chelates metals, while the tert-butyl group enhances hydrophobicity for selective adsorption .
- Pharmacological : Condensation with amines yields Schiff bases with antimicrobial activity. For example, derivatives with 4-fluorophenyl substituents show enhanced binding to bacterial DNA gyrase in docking studies .
Q. Q8. What strategies improve synthetic yields in large-scale preparations?
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes, minimizing side reactions.
- Flow chemistry : Enhances heat/mass transfer for exothermic formylation steps.
- Catalyst optimization : Replace POCl₃ with less corrosive alternatives like PCl₃/TfOH systems, improving safety and yield .
Notes
- Methodological Focus : Emphasized synthesis optimization, spectral validation, and computational modeling.
- Advanced Topics : Highlighted interdisciplinary applications (environmental, pharmacological) and data reconciliation strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
